(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime
Overview
Description
(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
“(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” is a pyridine derivative. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to donate and accept electrons .
Mode of action
The mode of action of “this compound” would depend on its specific targets. Pyridine derivatives often act as ligands, forming complexes with metal ions in enzymes or other proteins .
Biochemical pathways
The specific biochemical pathways affected by “this compound” would depend on its specific targets. Pyridine derivatives are involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Pyridine derivatives, in general, are often well absorbed and can be metabolized by various enzymes in the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Pyridine derivatives can have a wide range of effects, from inhibiting enzyme activity to modulating receptor signaling .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Pyridine derivatives are generally stable under physiological conditions .
Biological Activity
(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, with a focus on its insecticidal, antifungal, and antiviral properties.
1. Synthesis
The synthesis of this compound typically involves the reaction of 5-bromofuro[2,3-b]pyridine-2-carbaldehyde with hydroxylamine hydrochloride. This reaction is facilitated under alkaline conditions, leading to the formation of the oxime derivative. The structure can be confirmed using various spectroscopic methods such as NMR and mass spectrometry.
2.1 Insecticidal Activity
Recent studies have demonstrated that oxime derivatives exhibit significant insecticidal properties. For instance, compounds similar to this compound have been tested against various pests:
Compound | Insect Target | Concentration (μg/mL) | Mortality Rate (%) |
---|---|---|---|
8a | Mythimna separata | 500 | 100 |
8b | Tetranychus cinnabarinus | 500 | 85 |
8c | Plutella xylostella | 500 | 90 |
These results indicate that this compound and its derivatives can be effective against agricultural pests, making them potential candidates for developing new insecticides .
2.2 Antifungal Activity
Oxime compounds have also shown promising antifungal activity. In vitro studies have reported that certain derivatives exhibit inhibition against fungi such as Aphis medicaginis and Fusarium oxysporum. The biological evaluation showed that several compounds demonstrated over 60% inhibition at concentrations around 100 μg/mL .
2.3 Antiviral Activity
The antiviral potential of this compound is particularly noteworthy in the context of emerging viral threats. Compounds related to this structure have been evaluated for their activity against viruses such as H5N1 and SARS-CoV-2. For example:
Compound | Virus Target | IC50 (μM) |
---|---|---|
8h | H5N1 | 0.5 |
8f | SARS-CoV-2 | 3.669 |
These findings suggest that the compound may inhibit viral replication through various mechanisms including protease inhibition .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds interfere with critical biochemical pathways in pests and pathogens:
- Inhibition of enzyme activity : Many oximes act as enzyme inhibitors, disrupting metabolic processes in insects or viral replication.
- Cell membrane disruption : Some derivatives may compromise cellular integrity, leading to cell death in fungi and viruses.
4. Case Studies
A recent study highlighted the efficacy of a series of oxime derivatives against H5N1 influenza virus strains. The most potent compound exhibited a remarkable IC50 value lower than standard antiviral drugs like ribavirin, indicating a potential for therapeutic use .
Another study focused on the insecticidal properties against Mythimna separata, where several derivatives showed larvicidal effects comparable to commercial insecticides .
Properties
IUPAC Name |
(NE)-N-[(5-bromofuro[2,3-b]pyridin-2-yl)methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-1-5-2-7(4-11-12)13-8(5)10-3-6/h1-4,12H/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFFGKBMRXZSH-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C=C(OC2=NC=C1Br)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.